molecular formula C25H22N4O3 B2665332 (E)-4-methoxy-N'-((3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide CAS No. 1173429-30-5

(E)-4-methoxy-N'-((3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No. B2665332
CAS RN: 1173429-30-5
M. Wt: 426.476
InChI Key: RYRHVJFJGAGKMD-WGOQTCKBSA-N
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Description

The compound “(E)-4-methoxy-N’-((3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide” is a hybrid compound of chalcone-salicylate . It has been synthesized using a linker mode approach under reflux condition .


Synthesis Analysis

The synthesis of this compound involves a linker mode approach under reflux condition . The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Molecular Structure Analysis

The molecular structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

The compound has been synthesized using a linker mode approach under reflux condition . The details of the chemical reactions involved in the synthesis are not available in the retrieved information.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Torkian et al. (2011) described an efficient method for synthesizing certain pyrazolone derivatives, highlighting the significance of these compounds in the field of organic chemistry and their potential in various applications, including pharmaceuticals and materials science (Torkian et al., 2011).
  • Kumar et al. (2021) synthesized a series of benzohydrazide derivatives, showcasing their potential in medical applications, particularly as anticancer agents, further emphasizing the versatility of these compounds (Kumar et al., 2021).
  • Asegbeloyin et al. (2014) conducted research on the synthesis of benzohydrazide and its metal complexes, exploring their biological activity, including their potential as anticancer and antimicrobial agents (Asegbeloyin et al., 2014).

Biological and Pharmacological Activities

  • Minegishi et al. (2015) identified certain indenopyrazole compounds as tubulin polymerization inhibitors, demonstrating their potential as anticancer drugs, which sheds light on the broader applications of similar compounds in cancer treatment (Minegishi et al., 2015).
  • Singh et al. (2020) explored the corrosion inhibition properties of certain pyrazol derivatives, showcasing an application in the petroleum industry, which is a novel application for benzohydrazide derivatives (Singh et al., 2020).
  • Prachumrat et al. (2018) investigated the antioxidant and α-glucosidase inhibitory activities of benzohydrazide derivatives, indicating their potential in managing oxidative stress and diabetes (Prachumrat et al., 2018).

Mechanism of Action

The compound has been studied in silico using computational approaches (molecular docking and MD simulation) to explore its potency against breast cancer . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Future Directions

Based on the studies, it can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

properties

IUPAC Name

4-methoxy-N-[(E)-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-31-22-13-11-18(12-14-22)25(30)27-26-16-20-17-29(21-8-4-3-5-9-21)28-24(20)19-7-6-10-23(15-19)32-2/h3-17H,1-2H3,(H,27,30)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRHVJFJGAGKMD-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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